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Compound of Interest

Compound Name: 4-(4-Chlorophenyl)-1H-imidazole

Cat. No.: B1664163

An In-Depth Technical Guide to 4-(4-Chlorophenyl)-1H-imidazole: Physicochemical
Properties and Synthetic Methodologies

Introduction

4-(4-Chlorophenyl)-1H-imidazole is a heterocyclic aromatic organic compound that has
garnered significant interest within the scientific community, particularly in the fields of
medicinal chemistry and drug development. Its structure, featuring a central imidazole ring
substituted with a 4-chlorophenyl group, serves as a versatile scaffold for the synthesis of a
wide array of biologically active molecules. The imidazole moiety is a crucial component of
many essential biomolecules, including the amino acid histidine and purine bases in nucleic
acids, which underpins its prevalence in pharmacologically active compounds.

This technical guide provides a comprehensive overview of the core physical and chemical
properties of 4-(4-Chlorophenyl)-1H-imidazole. It is intended for researchers, scientists, and
professionals in drug development, offering a detailed exploration of its structural
characteristics, spectroscopic profile, synthesis, and reactivity. The insights provided herein are
grounded in established scientific literature to ensure technical accuracy and reliability.

Physicochemical and Structural Properties

The fundamental physical and chemical characteristics of a compound are critical for its
application in research and development, influencing everything from reaction kinetics to
bioavailability.
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Core Properties

The key physicochemical properties of 4-(4-Chlorophenyl)-1H-imidazole are summarized in

the table below. These values are essential for laboratory handling, experimental design, and

computational modeling.

Property Value Source(s)
CAS Number 35512-29-9 [1][2]
Molecular Formula CoH7CIN2 [11[3]
Molecular Weight 178.62 g/mol [2][3]
Appearance White to off-white solid/powder  [4]

Melting Point 136-142 °C [31[5]

Boiling Point (Predicted)

404.7 £ 20.0 °C

[3]

Density (Predicted)

1.292 + 0.06 g/cm?3

[3]

pKa (Predicted) 12.92 +0.10 [3]
XLogP3-AA 2.4 [2]
Topological Polar Surface Area  28.7 A2 [1112]

Structural Analysis and Crystallography

The three-dimensional structure of 4-(4-Chlorophenyl)-1H-imidazole derivatives has been

elucidated through X-ray crystallography, providing valuable insights into the molecule's

conformation. Studies on related tetrasubstituted imidazoles reveal that the imidazole and

phenyl rings are planar.[6][7] However, there are significant torsion angles between the

imidazole core and its phenyl substituents, which influences the overall molecular geometry

and packing in the crystalline state.[6][7] The molecular packing is often stabilized by

intermolecular interactions, including C—H---1t interactions.[6] This conformational flexibility is a

key factor in its ability to interact with diverse biological targets.

Spectroscopic Characterization
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Spectroscopic analysis is fundamental to confirming the identity and purity of 4-(4-
Chlorophenyl)-1H-imidazole. The primary techniques employed are Nuclear Magnetic
Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum of 4-(4-Chlorophenyl)-1H-imidazole is expected to
show distinct signals corresponding to the protons on the imidazole and chlorophenyl rings.
The aromatic protons on the 4-chlorophenyl ring typically appear as two doublets in the
range of & 7.0-8.0 ppm due to ortho and meta coupling. The protons on the imidazole ring
will also resonate in the aromatic region.

e 13C NMR: The carbon NMR spectrum provides information on the carbon framework.
Characteristic signals would include those for the substituted and unsubstituted carbons of
the chlorophenyl ring and the three distinct carbons of the imidazole ring.[8]

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups. For 4-(4-Chlorophenyl)-1H-
imidazole, characteristic absorption bands would include:

¢ N-H stretching: A broad peak typically around 3100-3500 cm~* associated with the imidazole
N-H bond.[8]

e C=C and C=N stretching: Aromatic ring stretching vibrations observed in the 1450-1600 cm~1
region.[8]

e C-H stretching: Aromatic C-H stretches typically appear just above 3000 cm~1.[8]

o C-Cl stretching: A signal in the fingerprint region, typically around 1090 cm~1, corresponding
to the carbon-chlorine bond.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
characterization of a synthesized batch of 4-(4-Chlorophenyl)-1H-imidazole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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